Chromium carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

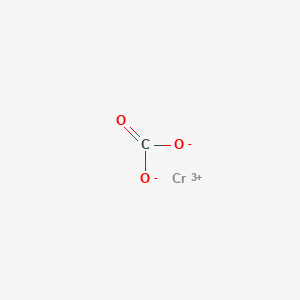

IUPAC Name |

chromium(3+);carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTADESQVWCREX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCrO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.005 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29689-14-3 | |

| Record name | Chromic carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029689143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, chromium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Chromium(III) Carbonate: A Technical Guide

Introduction

Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound of interest in various industrial applications, including the preparation of chromium-containing catalysts, pigments, and as a precursor in the synthesis of other chromium compounds.[1] This technical guide provides an in-depth overview of the synthesis and characterization of chromium(III) carbonate, tailored for researchers, scientists, and professionals in drug development who may utilize chromium compounds in their work. Due to the limited availability of comprehensive characterization data for pure chromium(III) carbonate in published literature, this guide combines established synthesis protocols with expected characterization profiles based on analogous compounds.

Synthesis of Chromium(III) Carbonate

The synthesis of chromium(III) carbonate can be achieved through several methods, with precipitation being the most commonly documented. Hydrothermal and solvothermal methods also present viable, albeit less specifically documented, routes for the synthesis of this compound.

Precipitation Method

The precipitation method is a widely used technique for the synthesis of insoluble metal carbonates. It involves the reaction of a soluble chromium(III) salt with a soluble carbonate salt in an aqueous solution, leading to the formation of a chromium(III) carbonate precipitate.

Experimental Protocol:

A detailed experimental protocol for the precipitation of chromium(III) carbonate is outlined in patent literature.[2][3]

-

Materials:

-

Chromium(III) chloride (CrCl₃) solution (e.g., 35% aqueous solution)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 10% aqueous solution)

-

Deionized water

-

-

Procedure:

-

Prepare a 35% aqueous solution of chromium(III) chloride and a 10% aqueous solution of sodium carbonate.

-

Adjust the temperature of both solutions to 20°C.

-

Simultaneously and continuously add the chromium(III) chloride solution (at a rate of 1.7 g/min ) and the sodium carbonate solution (at a rate of 10 g/min ) to a reaction vessel containing pure water also maintained at 20°C.[3]

-

Maintain the pH of the reaction mixture between 6 and 12, with a more preferable range of 7 to 8.[2]

-

The reaction temperature should be kept above 0°C and below 50°C.[2]

-

Continuously stir the reaction mixture (e.g., at 300 rpm) during the addition of reactants to ensure homogeneity.[3]

-

Upon formation, the chromium(III) carbonate will precipitate out of the solution.

-

Filter the precipitate and wash with water until the conductivity of the filtrate is below a certain threshold (e.g., 5 mS/cm) to remove residual soluble salts.[2]

-

Dry the resulting filter cake under vacuum at a low temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to obtain the final chromium(III) carbonate powder.[3]

-

Table 1: Summary of Reaction Parameters for Precipitation Synthesis

| Parameter | Value/Range | Reference |

| Chromium Precursor | Chromium(III) chloride | [3] |

| Carbonate Precursor | Sodium carbonate | [3] |

| Reaction Temperature | >0°C and <50°C | [2] |

| pH | 6 - 12 (preferably 7 - 8) | [2] |

| Stirring Speed | ~300 rpm | [3] |

| Drying Conditions | 40°C under vacuum for 48h | [3] |

Hydrothermal Synthesis (Proposed)

Hypothetical Experimental Protocol:

-

Materials:

-

Chromium(III) salt (e.g., chromium(III) nitrate, Cr(NO₃)₃·9H₂O)

-

Urea (B33335) (CO(NH₂)₂) as a carbonate source (decomposes to form carbonate ions in situ)

-

Deionized water

-

-

Procedure:

-

Dissolve a stoichiometric amount of a chromium(III) salt and an excess of urea in deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 120-180°C for a period of 12-24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

-

Solvothermal Synthesis (Proposed)

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This can influence the morphology and properties of the resulting material. A protocol can be adapted from the solvothermal synthesis of other nanomaterials.[5]

Hypothetical Experimental Protocol:

-

Materials:

-

Chromium(III) salt (e.g., chromium(III) acetylacetonate)

-

An organic solvent (e.g., ethanol, ethylene (B1197577) glycol)

-

A carbonate source (e.g., urea, or direct bubbling of CO₂)

-

-

Procedure:

-

Dissolve the chromium(III) precursor and the carbonate source in the chosen organic solvent within a Teflon-lined autoclave.

-

Heat the sealed autoclave to a temperature between 150°C and 200°C for several hours.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the product by centrifugation.

-

Wash the precipitate with the solvent used for the reaction and then with ethanol.

-

Dry the product in a vacuum oven.

-

Characterization of Chromium(III) Carbonate

A comprehensive characterization of the synthesized chromium(III) carbonate is essential to confirm its identity, purity, and physical properties. The following techniques are typically employed. Due to the scarcity of published data for pure chromium(III) carbonate, the expected results are described based on the known behavior of other inorganic carbonates.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure and phase purity of a material. An XRD pattern of a crystalline material will show a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. For amorphous materials, a broad hump is observed instead of sharp peaks.

Expected Results:

Table 2: Expected XRD Data for a Crystalline Carbonate (Illustrative)

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| Peak 1 | Value 1 | (h₁k₁l₁) |

| Peak 2 | Value 2 | (h₂k₂l₂) |

| Peak 3 | Value 3 | (h₃k₃l₃) |

| ... | ... | ... |

Note: This table is a template. Actual peak positions for chromium(III) carbonate would need to be determined experimentally.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chromium(III) carbonate, the characteristic vibrations of the carbonate ion (CO₃²⁻) are of primary interest.

Expected Results:

The FTIR spectrum of chromium(III) carbonate is expected to show strong absorption bands characteristic of the carbonate group. The main vibrational modes for the carbonate ion are the symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). The positions of these bands can be influenced by the coordination of the carbonate ion to the metal center. Additionally, a broad band in the region of 3000-3600 cm⁻¹ would indicate the presence of water (O-H stretching), either as lattice water or adsorbed moisture. A band corresponding to the Cr-O bond vibration is also expected at lower wavenumbers.

Table 3: Expected FTIR Absorption Bands for a Metal Carbonate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of adsorbed water |

| ~1410-1450 | Asymmetric stretching of C-O (ν₃) |

| ~1060-1090 | Symmetric stretching of C-O (ν₁) |

| ~850-880 | Out-of-plane bending of C-O (ν₂) |

| ~680-720 | In-plane bending of C-O (ν₄) |

| < 600 | Cr-O stretching |

Note: The exact positions of the carbonate peaks can vary. This table is based on typical values for inorganic carbonates.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is useful for determining the thermal stability and decomposition pathway of a compound.

Expected Results:

The TGA curve of chromium(III) carbonate is expected to show a multi-step decomposition. The first weight loss, typically occurring at temperatures below 200°C, would correspond to the loss of adsorbed or hydrated water. The major weight loss at higher temperatures would be due to the decomposition of the carbonate into chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂). The theoretical weight loss for the decomposition of anhydrous Cr₂(CO₃)₃ to Cr₂O₃ is approximately 46.5%.

2 Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3 CO₂(g)

The decomposition temperature can provide information about the thermal stability of the material. For comparison, calcium carbonate decomposes in the range of 600-850°C.[10]

Table 4: Expected TGA Data for Chromium(III) Carbonate Decomposition

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 200 | Variable | Loss of adsorbed/hydrated water |

| > 300 | ~46.5 (theoretical) | Decomposition of Cr₂(CO₃)₃ to Cr₂O₃ |

Note: The decomposition temperature for chromium(III) carbonate needs to be determined experimentally.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized material. It provides high-resolution images of the sample's topography.

Expected Results:

SEM analysis of the synthesized chromium(III) carbonate powder would reveal the morphology of the particles, which can be influenced by the synthesis method. For instance, precipitation may result in agglomerated nanoparticles or larger, irregular particles. Hydrothermal or solvothermal methods might produce more well-defined crystal habits. The patent describing the precipitation method suggests the formation of fine particles with an average primary particle diameter of 1000 nm or less, and more preferably between 50 and 500 nm.[2]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of chromium(III) carbonate.

Conclusion

This technical guide has outlined the primary methods for the synthesis of chromium(III) carbonate and the key techniques for its characterization. While a detailed precipitation protocol is available, further research is needed to establish optimized procedures for hydrothermal and solvothermal routes and to provide a comprehensive set of characterization data for the pure compound. The information and proposed protocols herein serve as a valuable resource for researchers and scientists working with chromium compounds, providing a solid foundation for the synthesis and analysis of chromium(III) carbonate. It is recommended that any synthesis be accompanied by thorough characterization to confirm the identity and purity of the final product.

References

- 1. jocpr.com [jocpr.com]

- 2. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 3. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chembam.com [chembam.com]

Unraveling the Structure of Chromium(III) Carbonate: A Technical Guide

Abstract

Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound with applications in pigments, catalysis, and as a precursor for other chromium salts. Despite its utility, a definitive crystal structure analysis remains elusive in publicly accessible literature, suggesting that the compound may often be prepared in an amorphous or poorly crystalline state. This technical guide provides a comprehensive overview of the known properties of chromium(III) carbonate, detailed experimental protocols for its synthesis, and a roadmap for its structural characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and detailed analysis of chromium(III) carbonate and related compounds.

Introduction

Chromium(III) carbonate is a water-insoluble chromium source that readily converts to other chromium compounds, such as chromium oxide, upon heating. It is known to exist in various forms, with colors ranging from a green powder to a more soluble light blue solid. The synthesis conditions, particularly pH and temperature, appear to play a crucial role in determining the physical and chemical properties of the resulting material. The lack of readily available crystallographic data presents a significant gap in the full understanding of this compound's structure-property relationships. This guide outlines the necessary steps to bridge this gap, from synthesis to comprehensive structural analysis.

Physicochemical Properties of Chromium(III) Carbonate

While detailed crystallographic data is not available, several key physical and chemical properties of chromium(III) carbonate have been documented. These properties are summarized in the table below.

| Property | Description |

| Chemical Formula | Cr₂(CO₃)₃ |

| Appearance | Typically a green powder. A light blue, solid form has also been synthesized and is reported to have higher solubility in acidic solutions. |

| Solubility | Insoluble in water. Soluble in acids, leading to the formation of corresponding chromium(III) salts and the evolution of carbon dioxide gas. The light blue form is reported to dissolve completely in a pH 0.2 hydrochloric acid solution within 30 minutes at 25°C. |

| Thermal Decomposition | Upon heating, chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂). The balanced chemical equation for this decomposition is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g). |

| Molar Mass | 284.0189 g/mol . |

Experimental Protocols

Synthesis of Chromium(III) Carbonate

The synthesis of chromium(III) carbonate with controlled properties is critical for obtaining samples suitable for structural analysis. The following protocol is adapted from patent literature describing the synthesis of a highly soluble, light blue form of Cr₂(CO₃)₃.

Objective: To synthesize fine particles of chromium(III) carbonate.

Materials:

-

Aqueous solution of a trivalent chromium salt (e.g., chromium(III) chloride, CrCl₃, or chromium(III) sulfate, Cr₂(SO₄)₃).

-

Aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).

-

Aqueous medium (e.g., deionized water).

-

Acidic aqueous solution (for solubility testing, e.g., hydrochloric acid, HCl).

-

Reaction vessel with a stirrer.

-

pH meter.

-

Temperature control system (e.g., water bath).

-

Filtration apparatus.

-

Conductivity meter.

Procedure:

-

Prepare an aqueous solution of a trivalent chromium salt and a separate aqueous solution of a carbonate salt.

-

Maintain the temperature of an aqueous medium in the reaction vessel between 0°C and 50°C. A temperature above 50°C may lead to the formation of aggregates.

-

Simultaneously add the aqueous solution of the trivalent chromium salt and the aqueous solution of the carbonate salt to the stirred aqueous medium.

-

Continuously monitor and maintain the pH of the reaction mixture between 6 and 12, with a more preferred range of 6 to 10, and an even more preferred range of 7 to 8.

-

Allow the reaction to proceed to form a precipitate of chromium(III) carbonate.

-

Filter the resulting precipitate from the reaction mixture.

-

Wash the filtered chromium(III) carbonate with water until the conductivity of the filtrate is 5 mS/cm or less.

-

Dry the washed precipitate. The resulting product is expected to be a light blue solid.

Characterization of Chromium(III) Carbonate

A multi-technique approach is necessary to fully characterize the structure of the synthesized chromium(III) carbonate.

Objective: To determine the crystallinity and identify the crystal structure of the synthesized material.

Protocol for Powder X-ray Diffraction (PXRD):

-

Grind a small sample of the dried chromium(III) carbonate to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

-

Scan a 2θ range (e.g., 10-80°) with a specific step size and dwell time.

-

Analyze the resulting diffraction pattern. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous or poorly crystalline structure.

-

If the material is crystalline, the diffraction pattern can be indexed to determine the unit cell parameters, and the space group can be identified. Rietveld refinement can be used for a more detailed structural analysis.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD): Note: This technique is contingent on the successful growth of single crystals of chromium(III) carbonate, which may be challenging.

-

Identify and select a suitable single crystal of chromium(III) carbonate under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure to determine the atomic positions within the unit cell.

-

Refine the structural model to obtain precise bond lengths, angles, and other crystallographic parameters.

Objective: To identify functional groups and probe the local chemical environment.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried chromium(III) carbonate with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic absorption bands of the carbonate group (CO₃²⁻), which typically appear in the regions of 1410-1450 cm⁻¹ (asymmetric stretching), 1060-1080 cm⁻¹ (symmetric stretching), and 850-880 cm⁻¹ (out-of-plane bending). The presence and splitting of these bands can provide information about the coordination of the carbonate ion.

Objective: To study the thermal stability and decomposition of the material.

Protocol for Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed amount of the chromium(III) carbonate sample into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss, which correspond to decomposition events. The decomposition of Cr₂(CO₃)₃ to Cr₂O₃ and CO₂ is expected.

Visualizations

Experimental Workflow for Chromium(III) Carbonate Analysis

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural characterization of chromium(III) carbonate.

Caption: Experimental workflow for the synthesis and structural analysis of chromium(III) carbonate.

Conclusion

While the definitive crystal structure of chromium(III) carbonate remains to be fully elucidated, this guide provides a comprehensive framework for its synthesis and characterization. The properties of the synthesized material are highly dependent on the reaction conditions, highlighting the importance of controlled synthesis protocols. By employing a combination of X-ray diffraction, spectroscopic, and thermal analysis techniques as outlined, researchers can systematically investigate the structural properties of chromium(III) carbonate. The successful crystallization and subsequent single-crystal X-ray diffraction analysis would be a significant step forward in understanding the fundamental structure of this versatile compound. This guide serves as a foundational resource for scientists and researchers aiming to contribute to the knowledge base of chromium chemistry and materials science.

In-Depth Technical Guide: Thermodynamic Properties of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(III) carbonate (Cr₂(CO₃)₃) is a compound of interest in various chemical processes; however, a comprehensive understanding of its thermodynamic properties is notably absent from the scientific literature. This guide addresses this knowledge gap by explaining the inherent instability of chromium(III) carbonate, which has precluded direct experimental measurement of its standard thermodynamic data. In lieu of direct data, this document provides a thorough compilation of the thermodynamic properties of key related chromium species, including elemental chromium, chromium(III) oxide, chromium(III) hydroxide (B78521), and the aqueous chromium(III) ion. Understanding the thermodynamics of these related compounds provides a critical framework for predicting the behavior and stability of chromium(III) carbonate in various environments. This guide also details established experimental protocols for the synthesis of chromium(III) carbonate and illustrates its decomposition pathway.

The Challenge of Characterizing Chromium(III) Carbonate: Instability and Hydrolysis

The primary challenge in determining the thermodynamic properties of solid chromium(III) carbonate is its significant instability, particularly in aqueous environments. Like other trivalent metal carbonates such as those of iron(III) and aluminum(III), chromium(III) carbonate readily undergoes hydrolysis. In the presence of water, it preferentially forms the more stable chromium(III) hydroxide (Cr(OH)₃) and releases carbon dioxide. This inherent instability makes the isolation and measurement of the pure, anhydrous solid's thermodynamic properties exceptionally difficult.

Chemical Properties and Decomposition

While quantitative thermodynamic data is scarce, the qualitative chemical behavior of chromium(III) carbonate is better understood. A key reaction is its thermal decomposition. Upon heating, solid chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂)[1].

Decomposition Reaction: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)[1]

This reaction highlights the greater thermodynamic stability of chromium(III) oxide compared to the carbonate.

Thermodynamic Data of Key Related Chromium Compounds

To provide a robust thermodynamic context, this section presents the standard thermodynamic properties of elemental chromium and its more stable and well-characterized compounds. These values are essential for understanding the energy landscape of chromium-containing systems.

Table 1: Standard Thermodynamic Properties of Selected Chromium Species at 298.15 K

| Species | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) | C_p (J/mol·K) |

| Chromium | Cr | s | 0 | 0 | 23.77 | 23.35[2] |

| Chromium(III) Oxide | Cr₂O₃ | s | -1139.7[3] | -1058.1 | 81.2 | 118.9 |

| Chromium(III) Hydroxide | Cr(OH)₃ | s | -993.7 | -865.3 | 92.0 | N/A |

| Chromium(III) Ion | Cr³⁺ | aq | -254.4 | -225.5 | -269 | N/A |

Data sourced from various compilations and databases. Values for ΔG°f are calculated from ΔH°f and S° where not directly available. Data for Cr(OH)₃ and Cr³⁺(aq) can be found in thermodynamic databases, though values may vary slightly between sources.

Experimental Protocols: Synthesis of Chromium(III) Carbonate

While the determination of its thermodynamic properties is challenging, chromium(III) carbonate can be synthesized under specific controlled conditions. The following protocol is based on methods described in the literature, which emphasize the careful control of pH and temperature to favor the precipitation of the carbonate over the hydroxide.

Objective: To synthesize chromium(III) carbonate by reacting a soluble chromium(III) salt with a carbonate solution.

Materials:

-

Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (B79036) (Cr(NO₃)₃)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a chromium(III) salt (e.g., 0.5 M CrCl₃).

-

Prepare an aqueous solution of a carbonate salt (e.g., 1.0 M Na₂CO₃).

-

-

Reaction and Precipitation:

-

Place a known volume of the chromium(III) salt solution in a beaker equipped with a magnetic stirrer.

-

Slowly add the carbonate solution to the chromium(III) solution while stirring vigorously.

-

Continuously monitor and adjust the pH of the reaction mixture. The optimal pH range for the precipitation of chromium(III) carbonate is typically between 6 and 8. Below this range, the carbonate may not precipitate effectively, and above this range, the formation of chromium(III) hydroxide is favored.

-

Maintain the reaction temperature below 50°C to minimize the formation of chromium(III) hydroxide.

-

-

Isolation and Purification:

-

Once the precipitation is complete, continue stirring for a designated period (e.g., 1 hour) to allow for the aging of the precipitate.

-

Separate the solid precipitate from the solution by filtration using a Buchner funnel or a similar apparatus.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the purified chromium(III) carbonate in a drying oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.

-

Conclusion and Future Outlook

The thermodynamic properties of chromium(III) carbonate remain an open area for investigation. The inherent instability of the compound poses a significant barrier to traditional experimental characterization. Consequently, researchers and professionals must rely on the thermodynamic data of related, more stable chromium compounds to model and predict the behavior of chromium in carbonate-containing systems.

Future research in this area could focus on advanced computational methods, such as density functional theory (DFT), to theoretically predict the thermodynamic properties of chromium(III) carbonate. Such theoretical studies, anchored by the known thermodynamics of related species, could provide valuable estimates for the enthalpy of formation, Gibbs free energy, and entropy of this elusive compound. Furthermore, non-aqueous synthesis routes could be explored to produce a more stable form of chromium(III) carbonate, which might then be amenable to experimental thermodynamic analysis. A deeper understanding of the fundamental thermodynamic properties of chromium(III) carbonate would be beneficial for applications ranging from materials science to environmental chemistry and drug development.

References

Navigating the Solubility Landscape of Chromium Carbonate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of chromium (III) carbonate in organic solvents. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and explores the key factors influencing the dissolution of this inorganic compound in non-aqueous media.

Executive Summary

Chromium (III) carbonate (Cr₂(CO₃)₃) is an inorganic salt with limited solubility in many common solvents. While readily soluble in mineral acids, its behavior in organic solvents is less documented. This guide addresses this knowledge gap by presenting the available qualitative solubility information and providing a robust framework for its experimental determination. Understanding the solubility of chromium carbonate is crucial for its application in various fields, including catalysis, pigment production, and as a precursor for other chromium compounds.

Qualitative Solubility of Chromium (III) Carbonate

Direct quantitative solubility data for chromium (III) carbonate in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical principles and scattered references, a qualitative assessment can be made. Trivalent chromium compounds, in general, exhibit low solubility in water, with the exception of certain salts like acetate (B1210297) and nitrate.[1] This trend of poor solubility often extends to polar organic solvents.

Table 1: Qualitative Solubility of Chromium (III) Carbonate in Various Solvents

| Solvent Category | Specific Solvent | Qualitative Solubility | Reference |

| Aqueous | Water | Insoluble | [2][3][4] |

| Water with CO₂ | Slightly Soluble | [2] | |

| Mineral Acids | Soluble | [2][3][4] | |

| Alcohols | Ethanol | Insoluble | [2] |

| Methanol | Insoluble (by inference) | [1] | |

| Ketones | Acetone | Insoluble (by inference) | [1] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data not available |

Note: "Insoluble" is a qualitative term and does not imply zero solubility. Trace or minor solubility may still occur.

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, researchers often need to determine the solubility of this compound in specific organic solvents experimentally. The following protocols outline standard methodologies for this purpose.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Saturation: An excess amount of finely powdered chromium (III) carbonate is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be kept constant throughout this process.[5][6]

-

Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by decantation of the supernatant. It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).

-

Quantification: Once the solvent is completely removed, the container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the measured volume of the solvent.

-

Calculation: The solubility is then calculated, typically in grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis or Atomic Absorption)

This method is suitable for colored compounds like many chromium salts and can be more sensitive than the gravimetric method.

Methodology:

-

Calibration Curve: A series of standard solutions of chromium (III) carbonate of known concentrations are prepared in the organic solvent of interest. The absorbance of each standard is measured at a specific wavelength (λ_max) using a UV-Vis spectrophotometer. For higher sensitivity and to avoid matrix effects, Atomic Absorption Spectroscopy (AAS) can be used to determine the chromium concentration. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Preparation: A saturated solution of chromium (III) carbonate is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same wavelength used for the calibration curve.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Methodologies and Influencing Factors

To aid in the conceptual understanding of the experimental workflow and the interplay of factors affecting solubility, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Key factors influencing the solubility of this compound.

Factors Influencing Solubility in Organic Solvents

The solubility of an inorganic salt like this compound in an organic solvent is a complex phenomenon governed by several interrelated factors.

-

"Like Dissolves Like" Principle : This is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] As an ionic compound, this compound is highly polar. Therefore, it is expected to have very low solubility in nonpolar organic solvents such as hexane (B92381) or toluene. Its solubility in polar organic solvents will depend on the solvent's ability to solvate the chromium (III) and carbonate ions effectively.

-

Solvent Polarity and Dielectric Constant : Polar solvents with high dielectric constants are generally better at dissolving ionic compounds because they can effectively shield the electrostatic attraction between the cation and anion.

-

Lattice Energy : The strength of the ionic bonds within the crystal lattice of this compound must be overcome by the energy released during the solvation of the ions. A high lattice energy will generally lead to lower solubility.

-

Temperature : For most solid solutes, solubility increases with increasing temperature.[8] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this is not a universal rule and should be determined experimentally for each solute-solvent system.

-

Presence of Other Solutes : The presence of other substances, such as complexing agents, can significantly alter the solubility of this compound. For example, ligands that can form stable coordination complexes with the chromium (III) ion may enhance its solubility.

Conclusion

While quantitative solubility data for chromium (III) carbonate in organic solvents is sparse, this guide provides a foundational understanding for researchers. The qualitative data indicates a general insolubility in common organic solvents, a characteristic typical of many trivalent chromium salts. For applications requiring the dissolution of this compound in organic media, direct experimental determination of solubility is recommended. The provided protocols for gravimetric and spectroscopic analysis offer robust methods for obtaining this critical data. A thorough consideration of the factors influencing solubility will aid in solvent selection and the optimization of experimental conditions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound CAS#: 29689-14-3 [m.chemicalbook.com]

- 5. This compound, Hi-LR™ [himedialabs.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. dn720701.ca.archive.org [dn720701.ca.archive.org]

A Technical Guide to the History, Discovery, and Isolation of Chromium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium carbonate, a compound with burgeoning applications in catalysis, pigments, and potentially in therapeutic formulations, possesses a history deeply intertwined with the discovery of the element chromium itself. This technical guide provides a comprehensive overview of the historical context of its first synthesis and the evolution of its isolation and production methods. It details the initial experiments by Louis Nicolas Vauquelin that inadvertently produced a chromium salt solution using a carbonate, and contrasts this with modern, controlled synthesis protocols for chromium(III) carbonate. This document presents quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of key chemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Historical Context: The Discovery of Chromium and the Role of Carbonates

The story of this compound begins not with its own discovery, but with the discovery of the element chromium. In the late 18th century, chemists were actively seeking to identify new elements from various minerals. The vibrant red Siberian mineral, crocoite (lead chromate (B82759), PbCrO₄), caught the attention of the French chemist Louis Nicolas Vauquelin.[1][2][3]

In 1797, Vauquelin conducted a series of experiments aiming to isolate the components of this intriguing mineral.[1][2][4] His work, which ultimately led to the discovery of chromium, crucially involved the use of potassium carbonate (K₂CO₃).[2][4]

Vauquelin's Experimental Protocol for the Decomposition of Crocoite

Vauquelin's primary goal was to separate the lead from the unknown substance in the crocoite ore. To achieve this, he devised a method that involved boiling the crushed mineral with a solution of potassium carbonate.[2][4] This process induced a double displacement reaction, precipitating the lead as lead(II) carbonate (PbCO₃) and leaving a yellow solution containing a new, unidentified substance, which we now know to be potassium chromate (K₂CrO₄).[1][2][4]

The fundamental chemical reaction in Vauquelin's experiment can be summarized as:

PbCrO₄ (s) + K₂CO₃ (aq) → PbCO₃ (s) + K₂CrO₄ (aq)

This experiment was a pivotal moment in chemical history. While Vauquelin's focus was on the isolation of the new metallic element, which he named chromium from the Greek word "chrōma" meaning color due to the vibrant colors of its compounds, his work represents the first documented synthesis of a soluble chromate salt, a direct precursor in many chromium compound syntheses.[2][3][4] It is important to note that this compound itself was not the intended product, nor was it isolated as a distinct compound in these initial experiments.

Modern Synthesis and Isolation of Chromium(III) Carbonate

While the historical record of a specific "discovery" of this compound is sparse, modern chemical processes have well-established methods for its synthesis, primarily focusing on chromium in its +3 oxidation state. These methods are designed for high yield and purity, catering to its industrial applications.

Precipitation Method from Trivalent Chromium Salts

A common and effective method for the synthesis of chromium(III) carbonate is through the precipitation reaction between a soluble trivalent chromium salt, such as chromium(III) chloride (CrCl₃), and a soluble carbonate, like sodium carbonate (Na₂CO₃).

The overall reaction is as follows:

2 CrCl₃ (aq) + 3 Na₂CO₃ (aq) → Cr₂(CO₃)₃ (s) + 6 NaCl (aq)

A patented process for producing chromium(III) carbonate with high solubility in acidic solutions provides a detailed experimental protocol.[5][6]

-

Preparation of Reactant Solutions:

-

An aqueous solution of a carbonate (e.g., 10% sodium carbonate solution) is prepared.

-

An aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution) is prepared.

-

-

Reaction Conditions:

-

The reaction is carried out by simultaneously adding the carbonate and chromium salt solutions to a reaction vessel containing pure water.

-

The temperature of the reaction mixture is maintained between 0°C and 50°C.

-

The pH of the reaction mixture is controlled to be within the range of 6 to 12, with a more preferred range of 7 to 8.[5]

-

Continuous stirring (e.g., 300 rpm) is essential to ensure a homogeneous reaction and prevent localized excess of either reactant.[6]

-

-

Isolation and Purification:

-

The resulting chromium(III) carbonate precipitate is collected by filtration.

-

The filter cake is washed with water until the conductivity of the filtrate is 5 mS/cm or less, indicating the removal of soluble impurities like sodium chloride.[5]

-

The purified chromium(III) carbonate is then dried, for instance, by vacuum drying at 40°C for 48 hours.[6]

-

Quantitative Data and Product Characteristics

The properties of the synthesized chromium(III) carbonate are highly dependent on the reaction conditions.

Table of Reaction Parameters

| Parameter | Value | Reference |

| Reactant Concentrations | 10% aq. Sodium Carbonate, 35% aq. Chromium Chloride | [6] |

| Addition Rate (Example) | 10 g/min (Na₂CO₃), 1.7 g/min (CrCl₃) | [6] |

| Reaction Temperature | 0°C to < 50°C | [5][6] |

| Reaction pH | 6 - 12 (preferred 7 - 8) | [5] |

| Stirring Speed | ~300 rpm | [6] |

| Washing Endpoint | Filtrate conductivity ≤ 5 mS/cm | [5] |

| Drying Conditions | 40°C, 48 hours (vacuum) | [6] |

Table of Product Characteristics

| Property | Value | Reference |

| Appearance | Light blue solid powder | [5][6] |

| Lab* Color System | L: 50-70, a: -4 to -2, b*: -10 to -7 | [5][6] |

| Solubility in Acid | Completely dissolves within 30 min in 1L of pH 0.2 HCl at 25°C (for 1g Cr equivalent) | [5][6] |

Conclusion

The history of this compound is a compelling example of how the pursuit of one scientific goal—the discovery of a new element—can lay the groundwork for the synthesis of important chemical compounds. From Vauquelin's pioneering work with potassium carbonate in the late 18th century to the highly controlled and optimized industrial processes of today, the synthesis of this compound has evolved significantly. For researchers in materials science and drug development, understanding this history and the detailed methodologies for its synthesis is crucial for harnessing the potential of this versatile compound. The provided protocols and quantitative data serve as a valuable resource for the reproducible and controlled synthesis of chromium(III) carbonate for further research and application.

References

- 1. prezi.com [prezi.com]

- 2. Discovery - Chromium [chromiumcrazy.weebly.com]

- 3. briandcolwell.com [briandcolwell.com]

- 4. redalyc.org [redalyc.org]

- 5. US9896741B2 - Method of producing metal carbonate from an ultramafic rock material - Google Patents [patents.google.com]

- 6. Chromium - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Chromium Carbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chromium carbonate, focusing on its chemical properties, synthesis protocols, and its relevance in various research and industrial applications, including the pharmaceutical sector. This document is intended to be a valuable resource for professionals in drug development, materials science, and chemical research.

Introduction to this compound

This compound is an inorganic compound that exists in different oxidation states, with chromium(III) carbonate being the most stable and common form. The properties and applications of this compound are highly dependent on the oxidation state of the chromium ion. This guide will primarily focus on chromium(III) carbonate, with additional information on other potential forms.

Chemical Identification and Properties

A clear understanding of the fundamental chemical and physical properties of chromium carbonates is essential for their effective application in research and development. The following tables summarize the key data for chromium(III) carbonate and the less common chromium(II) carbonate.

Table 1: Chemical Formula and CAS Numbers of Chromium Carbonates

| Compound Name | Chemical Formula | CAS Number |

| Chromium(III) Carbonate | Cr₂ (CO₃)₃ | 29689-14-3[1] |

| Chromium(II) Carbonate | CrCO₃ | Not readily available |

Table 2: Physical and Chemical Properties of Chromium(III) Carbonate

| Property | Value |

| Molecular Weight | 284.01 g/mol [1] |

| Appearance | Blue-green or light green crystals or powder[2] |

| Solubility | Insoluble in water, soluble in mineral acids[3] |

| Chromium Content | 50-55%[1][2] |

Synthesis of Chromium(III) Carbonate: Experimental Protocol

The synthesis of chromium(III) carbonate can be achieved through a precipitation reaction. The following protocol is based on a patented method, providing a reliable procedure for laboratory-scale synthesis.

Experimental Workflow for Chromium(III) Carbonate Synthesis

References

A Technical Guide to the Physical and Chemical Properties of Chromium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of chromium carbonate, with a focus on chromium(III) carbonate. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant chemical processes and biological pathways to support research and development activities.

Introduction

This compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), is an inorganic compound of interest in various industrial and research applications. It serves as a precursor for the synthesis of other chromium salts and finds use in catalysis and pigment production.[1][2][3] For professionals in drug development and life sciences, its significance lies in being a source of trivalent chromium (Cr(III)), a trace element implicated in glucose and lipid metabolism.[4] Understanding the fundamental properties of this compound is crucial for its effective application and for exploring its potential in therapeutic contexts.

Physical Properties of Chromium(III) Carbonate

Chromium(III) carbonate is most commonly available as a hydrated, amorphous powder.[1][5] Due to its tendency to decompose upon heating, properties like melting and boiling points are generally not reported.[6]

Table 1: Physical Properties of Chromium(III) Carbonate

| Property | Value | Source(s) |

| Appearance | Blue-green or grayish-blue amorphous powder/mass. | [1][5] |

| Molecular Formula | Cr₂(CO₃)₃ | [7][8] |

| Molecular Weight | 284.0189 g/mol | [7][8] |

| Solubility | - Insoluble in water. - Soluble in mineral acids. - Slightly soluble in water containing carbon dioxide. | [1][5][9] |

| Density | Data not available. | [6] |

| Melting Point | Not applicable (decomposes). | [6] |

| Boiling Point | Not applicable. | [6] |

Chemical Properties and Reactivity

Chromium(III) carbonate exhibits chemical behaviors characteristic of both a carbonate salt and a trivalent chromium compound.

Table 2: Chemical Properties of Chromium(III) Carbonate

| Property | Description | Source(s) |

| Thermal Decomposition | Upon heating, it decomposes into solid chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂) gas. The decomposition emits toxic chromium fumes. The specific decomposition temperature range is best determined by TGA. | [1][10] |

| Acid Reactivity | Reacts with dilute acids, leading to the effervescence of carbon dioxide gas and the formation of the corresponding chromium(III) salt and water. | [9] |

| Aqueous Behavior | In aqueous solutions, chromium(III) carbonate is unstable and tends to precipitate as chromium(III) hydroxide, Cr(OH)₃. | [7][11] |

| Stability | The material is stable under normal ambient and anticipated storage and handling conditions. | [12] |

Experimental Protocols

Synthesis of Chromium(III) Carbonate

A common method for producing chromium(III) carbonate with controlled properties involves the reaction of an aqueous carbonate solution with an aqueous solution containing trivalent chromium.[13][14]

Methodology:

-

Reagent Preparation: Prepare an aqueous solution of a carbonate (e.g., sodium carbonate) and an aqueous solution of a trivalent chromium salt (e.g., chromium chloride).

-

Reaction Setup: Use a reaction vessel containing an aqueous medium, equipped with a stirrer. Maintain the temperature of the reaction liquid between 0°C and 50°C.[13]

-

Simultaneous Addition: Simultaneously and continuously add the carbonate solution and the trivalent chromium solution to the reaction vessel while stirring.

-

pH Control: Maintain the pH of the reaction mixture between 6 and 10. A pH range of 7 to 8 is often preferred.[13]

-

Precipitation: The chromium(III) carbonate will precipitate as fine particles.

-

Filtration and Washing: Filter the resulting precipitate from the solution.

-

Drying: Dry the collected solid to obtain chromium(III) carbonate powder.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Place a small, precisely weighed amount of the this compound sample (e.g., 5-10 mg) into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[15]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant weight loss step will indicate the decomposition of this compound to chromium(III) oxide and carbon dioxide. The temperature range of this step defines the decomposition temperature. The residual mass should correspond to the stoichiometric mass of Cr₂O₃.

X-ray Diffraction (XRD)

XRD is employed to characterize the crystal structure of the material. For this compound, it is often used to confirm its amorphous or poorly crystalline nature.

Methodology:

-

Sample Preparation: Finely grind the this compound sample into a homogeneous powder. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Mount the sample holder in the X-ray diffractometer.

-

X-ray Source: Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Parameters: Scan the sample over a range of 2θ angles (e.g., 10° to 80°) with a defined step size and dwell time.

-

Data Acquisition: The detector measures the intensity of the diffracted X-rays at each 2θ angle.

-

Analysis: Plot the intensity versus the 2θ angle. A crystalline material will produce sharp, well-defined Bragg peaks. An amorphous or poorly crystalline material like this compound is expected to produce a diffractogram with broad, diffuse humps rather than sharp peaks.[5]

Relevance in Biological Systems and Drug Development

Trivalent chromium, the form present in chromium(III) carbonate, is recognized for its role in metabolic processes. While this compound itself is not used directly as a therapeutic, it can be a source for Cr(III) in the synthesis of biologically active complexes.[6] The biological activity of Cr(III) is often associated with a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.[4] This substance is believed to potentiate the action of insulin (B600854).

Proposed Mechanism of Action: In the absence of insulin, LMWCr exists in its inactive apo-form within the cell. When insulin binds to its receptor on the cell surface, it triggers the movement of chromium from the blood into the cell, where it binds to apo-LMWCr. The active LMWCr-chromium complex then binds to the insulin receptor, amplifying its kinase activity and promoting downstream signaling pathways that lead to glucose uptake.[4]

This pathway highlights the potential for Cr(III)-containing compounds in modulating glucose metabolism, making the study of chromium sources like this compound relevant to research in diabetes and metabolic disorders.[4]

Conclusion

Chromium(III) carbonate is a simple inorganic compound with distinct physical and chemical characteristics. Its amorphous nature, insolubility in water, and thermal decomposition to chromium(III) oxide are key properties. Standard analytical techniques such as TGA and XRD are essential for its characterization. For researchers in drug development, the compound's role as a source of trivalent chromium provides a link to the broader study of chromium's biological functions, particularly in insulin signaling and glucose homeostasis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. proprep.com [proprep.com]

- 3. azonano.com [azonano.com]

- 4. aaem.pl [aaem.pl]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. CAS-29689-14-3, Chromium (III) Carbonate Tech. Manufacturers, Suppliers & Exporters in India | 025701 [cdhfinechemical.com]

- 8. webqc.org [webqc.org]

- 9. chemiis.com [chemiis.com]

- 10. researchgate.net [researchgate.net]

- 11. Cr(III) carbonate | CCrO3 | CID 21982989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Evidence that chromium is an essential factor for biological activity of low-molecular-weight, chromium-binding substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 29689-14-3 [chemicalbook.com]

- 14. webqc.org [webqc.org]

- 15. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

Theoretical Insights into the Stability of Chromium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium carbonate, a compound with significance in various chemical processes, exhibits a complex stability profile that is influenced by the oxidation state of chromium, temperature, and the chemical environment. This technical guide provides a comprehensive overview of the theoretical and experimental understanding of this compound's stability, with a primary focus on the most common trivalent state (Cr(III)). Due to a notable scarcity of direct thermodynamic data in publicly available databases, this document synthesizes qualitative observations from the literature, details of experimental protocols for its synthesis and decomposition, and theoretical considerations based on the behavior of chromium ions in aqueous solutions. This guide aims to be a valuable resource for professionals working with chromium compounds, offering insights into its synthesis, handling, and decomposition pathways.

Introduction

Chromium is a transition metal that can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most prevalent. While chromium(III) is an essential nutrient in trace amounts, chromium(VI) compounds are known for their toxicity and carcinogenicity.[1][2] The stability of chromium compounds is therefore of critical importance in various fields, including catalysis, pigment production, and environmental science.[3] this compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), serves as a precursor for the synthesis of other chromium salts.[4] However, its inherent instability, especially in aqueous environments, presents challenges in its isolation and characterization. This guide delves into the theoretical and practical aspects of this compound's stability.

Physicochemical Properties of Chromium(III) Carbonate

Chromium(III) carbonate is typically described as a blue-green amorphous powder.[4] It is known to be soluble in mineral acids, where it reacts to form the corresponding chromium(III) salts.[4] Its solubility in water is limited, and it is prone to hydrolysis.[5]

Table 1: Summary of Qualitative Physicochemical Properties of Chromium(III) Carbonate

| Property | Description |

| Appearance | Blue-green amorphous powder[4] |

| Solubility | Soluble in mineral acids[4] |

| Slightly soluble to insoluble in water[4] | |

| Aqueous Stability | Unstable in aqueous solutions; undergoes hydrolysis[5] |

| Thermal Stability | Decomposes upon heating[6] |

Theoretical Stability Considerations

A comprehensive theoretical understanding of this compound stability is hampered by the lack of experimentally determined thermodynamic data such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). Searches of prominent thermochemical databases, including the NIST-JANAF Thermochemical Tables, did not yield these values for this compound.[7][8][9]

Despite the absence of direct thermodynamic data, the stability of this compound can be inferred from the known chemistry of the chromium(III) ion in aqueous solutions.

Aqueous Instability and Hydrolysis

Chromium(III) carbonate is unstable in aqueous solutions and readily hydrolyzes to form chromium(III) hydroxide (B78521), Cr(OH)₃.[5] This behavior is consistent with the high charge density of the Cr³⁺ ion, which polarizes water molecules, leading to the formation of hydroxo complexes and ultimately the insoluble hydroxide.

The overall reaction for the hydrolysis can be represented as:

Cr₂(CO₃)₃(s) + 6H₂O(l) ⇌ 2Cr(OH)₃(s) + 3H₂CO₃(aq)

The carbonic acid formed will further dissociate into water and carbon dioxide. The solubility product (Ksp) of Cr(OH)₃ is very low, on the order of 6.0 x 10⁻³¹, indicating its high insolubility and the favorability of the hydrolysis reaction.[4][10][11][12][13]

The speciation of chromium in carbonate-containing aqueous solutions is complex and highly dependent on pH. Pourbaix diagrams for chromium illustrate that in the typical pH range where carbonate ions are abundant, Cr(OH)₃ or other chromium oxides are the stable solid phases.[14][15][16][[“]][18]

Thermal Decomposition

Upon heating, chromium(III) carbonate decomposes to chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂).[6] This is a common thermal decomposition pathway for many metal carbonates. The general trend for the thermal stability of metal carbonates suggests that carbonates of more polarizing cations (smaller size, higher charge) are less stable.[19][20]

The balanced chemical equation for the thermal decomposition is:

Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)

Stability of Other Chromium Carbonates

Information on the stability of chromium carbonates in other oxidation states is extremely limited.

-

Chromium(II) Carbonate (CrCO₃): Theoretical studies on the stability of transition metal carbonates suggest that the stability is influenced by the electronic configuration of the metal cation.[22] However, specific experimental or theoretical data on the stability of Cr(II) carbonate is scarce.

-

Chromium(VI) Carbonate: Chromium(VI) primarily exists as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions in solution.[1][23] The formation of a simple chromium(VI) carbonate compound is not expected under normal conditions due to the highly oxidizing nature of Cr(VI). The stability of Cr(VI) in solution is highly pH-dependent and influenced by the presence of reducing agents.[3][24][25][26]

Experimental Protocols

Synthesis of Chromium(III) Carbonate

A common method for the synthesis of chromium(III) carbonate involves the precipitation reaction between a soluble chromium(III) salt and a soluble carbonate salt in an aqueous solution.

Protocol:

-

Reactant Preparation: Prepare an aqueous solution of a chromium(III) salt (e.g., chromium(III) chloride, CrCl₃) and an aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).

-

Precipitation: Slowly add the carbonate solution to the chromium(III) salt solution with constant stirring. The formation of a blue-green precipitate indicates the formation of chromium(III) carbonate.

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.

-

Drying: Dry the resulting solid at a low temperature to avoid thermal decomposition.

Caption: Workflow for the synthesis of chromium(III) carbonate.

Thermal Decomposition Analysis

The thermal stability of chromium(III) carbonate can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the dried chromium(III) carbonate sample into a TGA/DSC crucible.

-

Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Record the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

-

Interpretation: The TGA curve will show a mass loss corresponding to the release of CO₂, and the DSC curve will indicate the endothermic or exothermic nature of the decomposition process.

Caption: Experimental workflow for thermal decomposition analysis.

Hydrolysis Study

The hydrolysis of chromium(III) carbonate can be monitored by observing the formation of the chromium(III) hydroxide precipitate and changes in the solution's pH.

Protocol:

-

Dispersion: Disperse a known amount of chromium(III) carbonate in deionized water.

-

Monitoring: Stir the suspension and monitor the pH of the solution over time. A decrease in pH may be observed initially due to the formation of carbonic acid.

-

Precipitate Analysis: After a certain period, filter the solid and analyze it using techniques like X-ray diffraction (XRD) to confirm the presence of amorphous or crystalline Cr(OH)₃.

-

Solution Analysis: Analyze the filtrate for the concentration of dissolved chromium and carbonate species to understand the equilibrium.

Caption: Hydrolysis pathway of chromium(III) carbonate in water.

Conclusion

The stability of this compound is a multifaceted topic dominated by the chemistry of the chromium(III) ion. While a quantitative thermodynamic understanding is currently limited by the lack of available data, a qualitative picture emerges from the existing literature. Chromium(III) carbonate is a metastable solid that readily decomposes upon heating and hydrolyzes in aqueous environments to the more stable chromium(III) hydroxide. The synthesis of chromium(III) carbonate requires careful control of reaction conditions to favor precipitation over immediate hydrolysis. For researchers and professionals in drug development and other fields utilizing chromium compounds, an awareness of this inherent instability is crucial for process design, handling, and safety considerations. Future theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the electronic structure and energetics of this compound, thereby filling the current knowledge gap in its thermodynamic properties.

References

- 1. epa.gov [epa.gov]

- 2. Transformation of Chromium Speciation during High Hexavalent Chromium-Contaminated Soil Remediation by CPS and Biostimulation [mdpi.com]

- 3. Environmental Issues of Chromium(VI) Compounds | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 4. brainly.com [brainly.com]

- 5. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. crct.polymtl.ca [crct.polymtl.ca]

- 7. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 10. The solubility product of \mathrm{Cr}(\mathrm{OH}){3} at 298 \mathrm{~K} .. [askfilo.com]

- 11. The solubility product of Crleft OH right3 at 298 K class 11 chemistry CBSE [vedantu.com]

- 12. The solubility product of `Cr(OH)_(3)` at 298 K is `6.0xx10^(-31)`. The concentration of hydroxide ions in a saturated solution of `Cr(OH)_(3)` will be : [allen.in]

- 13. sarthaks.com [sarthaks.com]

- 14. content.ampp.org [content.ampp.org]

- 15. researchgate.net [researchgate.net]

- 16. Revised pourbaix diagrams for chromium at 25–300 °C | Semantic Scholar [semanticscholar.org]

- 17. consensus.app [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. studyrocket.co.uk [studyrocket.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Chromium (VI) compounds - DCCEEW [dcceew.gov.au]

- 25. mdpi.com [mdpi.com]

- 26. reddit.com [reddit.com]

Unveiling Novel Chromium Carbonates: A Technical Guide to High-Pressure Synthesis and Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of materials under extreme conditions opens new frontiers in chemistry and materials science. This technical guide delves into the high-pressure synthesis and characterization of novel chromium carbonate phases. While a complete phase diagram for this compound under high pressure is not yet established, recent research has successfully synthesized and characterized several complex chromium-containing carbonates at pressures between 45 and 55 GPa. This document provides a comprehensive overview of these groundbreaking findings, including detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and experimental workflows. The insights presented herein are crucial for researchers and scientists working in high-pressure chemistry, materials synthesis, and potentially for drug development professionals interested in novel inorganic compounds.

Introduction

The behavior of simple carbonates under high pressure is of significant interest across various scientific disciplines, from geochemistry to materials science. Chromium carbonates, in particular, have been a subject of recent investigation, leading to the discovery of novel compounds with unique crystal structures. These syntheses are typically performed in laser-heated diamond anvil cells (LH-DAC), which allow for the simultaneous application of extreme pressures and temperatures to microscopic samples. This guide focuses on the synthesis and characterization of three recently discovered this compound compounds: Cr₂[CO₃]₃, Cr₂[C₂O₅][CO₃]₂, and Cr₂[CO₃][O]₂.[1]

High-Pressure Synthesis of Chromium Carbonates

Recent studies have demonstrated that chromium(III)-containing carbonates can be synthesized by reacting chromium oxides with carbon dioxide at pressures ranging from 45 to 55 GPa, facilitated by laser heating.[1] A key finding is that the oxidation state of the resulting chromium in the carbonate is +3, regardless of whether the starting chromium oxide was Cr₂O₃ (+3) or CrO₂ (+4).[1]

The synthesis of these novel chromium carbonates is not a simple phase transition of a single precursor but rather a reaction between chromium oxide and a carbon source (CO₂) under extreme conditions. The resulting phases are complex carbonates and an oxycarbonate, indicating a rich and complex chemical landscape for the Cr-C-O system at high pressure.

Synthesized this compound Phases

The following table summarizes the key quantitative data for the novel this compound phases synthesized at high pressure.

| Compound Name | Chemical Formula | Synthesis Pressure (GPa) | Crystal System | Space Group | Lattice Parameters (at Synthesis Pressure) |

| Chromium(III) Carbonate | Cr₂[CO₃]₃ | 45(2) | Hexagonal | P6₃/m | a = 4.375(4) Å, c = 13.021(10) Å |

| Chromium(III) Pyrocarbonate-Carbonate | Cr₂[C₂O₅][CO₃]₂ | 45(2) | Monoclinic | C2/c | Not explicitly stated in search results |

| Chromium(III) Oxycarbonate | Cr₂[CO₃][O]₂ | 55(2) | Orthorhombic | Pbcn | Not explicitly stated in search results |

Table 1: Quantitative data for high-pressure this compound phases.[1]

Experimental Protocols

The synthesis and characterization of these high-pressure chromium carbonates involve sophisticated experimental techniques. The following sections detail the methodologies employed in these studies.

High-Pressure Synthesis in a Laser-Heated Diamond Anvil Cell (LH-DAC)

The primary apparatus for achieving the required high pressures and temperatures is the laser-heated diamond anvil cell (LH-DAC).

Methodology:

-

Sample Preparation: A small sample of the starting material, typically a chromium oxide (e.g., Cr₂O₃ or CrO₂), is loaded into a sample chamber. The chamber is a small hole drilled in a metallic gasket, which is then placed between the two diamond anvils.

-

Pressure Medium: The sample chamber is filled with a pressure-transmitting medium, in this case, CO₂, which also acts as a reactant.

-

Pressurization: The diamond anvil cell is gradually compressed to achieve the target pressure, which is measured using a pressure calibrant such as ruby fluorescence or the Raman spectrum of the diamond anvils.

-

Laser Heating: A high-power laser (e.g., Nd:YAG or CO₂) is focused onto the sample to heat it to high temperatures, initiating the reaction between the chromium oxide and CO₂.[1] The temperature is typically measured using spectroradiometry.

-

Reaction Monitoring: The reaction is monitored in-situ using techniques like Raman spectroscopy and single-crystal X-ray diffraction.

In-situ Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique used to determine the crystal structure of the newly synthesized phases at high pressure.

Methodology:

-

Data Collection: The LH-DAC is mounted on a synchrotron beamline, and a micro-focused X-ray beam is directed at the single-crystal sample formed during the high-pressure synthesis.

-

Diffraction Pattern: The diffraction pattern is recorded on a 2D detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information about the space group, lattice parameters, and atomic positions.[1]

Raman Spectroscopy

Raman spectroscopy is used to probe the vibrational modes of the material, providing insights into the chemical bonding and confirming the presence of carbonate and other functional groups.

Methodology:

-

Laser Excitation: A monochromatic laser is focused on the sample within the DAC.

-

Scattered Light Collection: The inelastically scattered Raman light is collected and analyzed by a spectrometer.

-

Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes of the molecules in the sample. The positions and intensities of these peaks are used to identify the chemical species present. New Raman bands appearing after laser heating indicate the formation of new compounds.[1]

Density Functional Theory (DFT) Calculations

DFT calculations are a computational method used to model the electronic structure and properties of materials, complementing the experimental findings.

Methodology:

-

Structural Modeling: A computational model of the crystal structure obtained from SC-XRD is created.

-

Energy Calculations: DFT calculations are performed to determine the stability and electronic properties of the modeled structure.

-